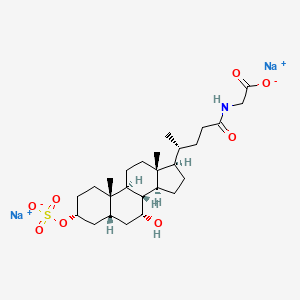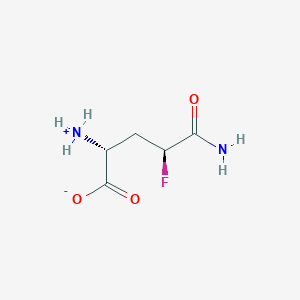
Erythromycin-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin-d6, also known as this compound, is a useful research compound. Its molecular formula is C37H67NO13 and its molecular weight is 740.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Modifications and In Vitro Activity
Erythromycin, a well-established antimicrobial agent, has seen significant research into structural modifications to enhance its therapeutic properties. This research is driven by its activity against pathogens like Legionella, Campylobacter, and Chlamydia spp. Recent years have witnessed the emergence of new erythromycin derivatives with promising clinical potential, highlighting ongoing efforts to improve its efficacy (Kirst & Sides, 1989).
Erythromycin Biosynthesis and Polyketide Synthesis
Research has delved into the biosynthesis of erythromycin, particularly in the context of its production by the bacterium Saccharopolyspora erythraea. This work has provided insights into the assembly of the erythromycin molecule, enhancing our understanding of polyketide antibiotics' synthesis and potential modifications (Cortés et al., 1990).
Antibacterial and Anti-inflammatory Properties
Studies have also explored erythromycin's therapeutic effects beyond its antibacterial role, such as its anti-inflammatory properties. For instance, its efficacy in treating influenza-virus-induced pneumonia in mice has been investigated, demonstrating its potential in managing acute inflammatory disorders (Sato et al., 1998).
Development of Analytical Techniques
The development of a competitive indirect enzyme-linked immunosorbent assay (ciELISA) for detecting erythromycin in milk showcases the application of erythromycin in analytical chemistry. This advancement is crucial for ensuring the safety and quality of dairy products (Wang et al., 2015).
Stability Improvement Research
Research efforts have also focused on modifying erythromycin's structure to enhance its stability, particularly in acidic conditions. This includes the production of D6,7-anhydroerythromycin-A, a more stable derivative, indicating the potential for structural alterations to improve the drug's utility (Khairan et al., 2008).
Novel Erythromycin Biosynthetic Gene Cluster
The discovery of a new erythromycin biosynthetic gene cluster in Actinopolyspora erythraea, a halophilic actinomycete, opens up avenues for exploring extremophiles' potential in erythromycin production. This work contributes to our understanding of erythromycin biosynthesis and the genetic basis for producing novel erythromycin metabolites (Chen et al., 2014).
Mechanism of Action
Target of Action
Erythromycin, including its stable isotope labeled form Erythromycin-d6, is a macrolide antibiotic that primarily targets bacterial ribosomes . It binds to the 23S ribosomal RNA molecule in the 50S subunit of the bacterial ribosome . This interaction inhibits protein synthesis, which is crucial for bacterial growth and replication .
Mode of Action
this compound, like other macrolides, exerts its antibacterial effect by inhibiting protein synthesis . It binds to the 23S ribosomal RNA molecule in the 50S subunit of bacterial ribosomes, thereby blocking peptide chain synthesis . This inhibition of protein synthesis prevents the bacteria from growing and replicating, making this compound a bacteriostatic antibiotic .
Biochemical Pathways
The action of this compound affects the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA molecule, it disrupts the normal function of the ribosome, preventing the formation of new proteins . This disruption affects various downstream processes that rely on these proteins, ultimately inhibiting bacterial growth .
Pharmacokinetics
this compound, like Erythromycin, is absorbed through the gastrointestinal system after oral administration . It concentrates in the liver and is excreted in the bile . Less than 5% of the orally administered dose is found excreted in the urine . A high percentage of absorbed Erythromycin is likely metabolized . The elimination half-life of oral Erythromycin is approximately 2.4-3.5 hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, it disrupts essential biological processes within the bacteria, leading to a halt in replication and growth . This makes this compound effective against a variety of bacterial infections .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as soil conditions, animal husbandry practices, waste management, water quality, and food safety can all impact the spread and development of antibiotic resistance . Understanding these factors is crucial for managing the use of antibiotics and mitigating the development of resistance .
Biochemical Analysis
Biochemical Properties
Erythromycin-d6, like its parent compound Erythromycin, interacts with various biomolecules in the bacterial cell. It binds to the 50S subunit of the bacterial ribosome, inhibiting protein synthesis . This interaction is selective for bacterial ribosomes, which allows this compound to inhibit bacterial growth without affecting host mammalian tissue .
Cellular Effects
This compound exerts its effects on various types of cells, primarily bacteria. It inhibits RNA-dependent protein synthesis, leading to the cessation of bacterial growth . In addition, it has been observed to have cytotoxic effects on certain primary cell cultures .
Molecular Mechanism
The mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome, inhibiting the translocation step of protein synthesis . This prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis within the bacterial cell .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Erythromycin. Erythromycin is metabolized primarily in the liver, and its metabolites are excreted in the bile
Transport and Distribution
Erythromycin, the parent compound, is known to distribute widely in the body, although it does not penetrate well into abscesses or the central nervous system .
Subcellular Localization
Given its mechanism of action, it can be inferred that this compound localizes to the bacterial ribosome where it exerts its effects .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Erythromycin-d6 involves the modification of the erythromycin molecule by replacing six hydrogen atoms with deuterium atoms. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Erythromycin", "Deuterated reagents and solvents" ], "Reaction": [ "Protection of the hydroxyl groups on the erythromycin molecule using a suitable protecting group", "Deuteration of the protected erythromycin molecule using deuterated reagents and solvents", "Removal of the protecting groups to obtain Erythromycin-d6" ] } | |
CAS No. |
959119-25-6 |
Molecular Formula |
C37H67NO13 |
Molecular Weight |
740.0 g/mol |
IUPAC Name |
(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-[bis(trideuteriomethyl)amino]-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3,12D3 |
InChI Key |
ULGZDMOVFRHVEP-MECBHOFCSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N([C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]2(C)O)C)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Synonyms |
E-Base-d6; E-Mycin-d6; Erytromycin A-d6; Aknemycin-d6; Aknin-d6; Eemgel-d6; Ery-Derm-d6; Erymax-d6; Ery-Tab-d6; N,N-didemethyl-N,N-di(methyl-d3)erythromycin; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












